molecular formula C9H12N2O4S B1431880 4-[(Ethylsulfamoyl)amino]benzoic acid CAS No. 1597263-69-8

4-[(Ethylsulfamoyl)amino]benzoic acid

Cat. No.: B1431880
CAS No.: 1597263-69-8
M. Wt: 244.27 g/mol
InChI Key: ICJMITAEMTXFQP-UHFFFAOYSA-N
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Description

4-[(Ethylsulfamoyl)amino]benzoic acid is a synthetic benzoic acid derivative engineered for chemical and pharmaceutical research. This compound features a sulfamoyl moiety linked via an ethyl group to the amino functionality of a benzoic acid core, a structure suggestive of potential bioactivity. Its primary research value lies in its potential as a key intermediate or scaffold in medicinal chemistry, particularly in the design and synthesis of novel enzyme inhibitors. Researchers investigate this compound for its hypothesized mechanism of action, which may involve binding to the active sites of enzymes such as carbonic anhydrases, given the known inhibitory properties of sulfonamide-based compounds. Its benzoic acid component further enhances its utility, allowing for straightforward conjugation and derivatization to create compound libraries for structure-activity relationship (SAR) studies. This reagent is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. All published information and handling procedures are designed for trained chemists and biologists.

Properties

IUPAC Name

4-(ethylsulfamoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-2-10-16(14,15)11-8-5-3-7(4-6-8)9(12)13/h3-6,10-11H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJMITAEMTXFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Methyl 4-(Ethylsulfonamido)benzoate

Method Overview:
This method involves the hydrolysis of methyl 4-(ethylsulfonamido)benzoate to yield 4-[(ethylsulfamoyl)amino]benzoic acid. The process is conducted under basic conditions using sodium hydroxide in methanol, followed by acidification to precipitate the target acid.

Detailed Procedure:

  • Methyl 4-(ethylsulfonamido)benzoate (2.3 g, wet) is dissolved in methanol (15 mL) in a three-neck round bottom flask cooled in an ice bath.
  • Aqueous sodium hydroxide solution (15 mL) is added dropwise at 0–5 °C.
  • The mixture is allowed to warm to room temperature and stirred for 6 hours to complete hydrolysis.
  • Methanol is removed under vacuum at 45 °C.
  • The remaining mixture is acidified with concentrated hydrochloric acid to pH 2, causing precipitation of this compound.
  • The solid product is collected by filtration, washed with water, and dried.

Yield and Characteristics:

  • The yield reported is approximately 1.3 g from 2.3 g starting ester.
  • The product is obtained as a wet solid, stable at room temperature overnight.
Parameter Details
Starting Material Methyl 4-(ethylsulfonamido)benzoate
Base Sodium hydroxide (aqueous)
Solvent Methanol
Temperature 0–5 °C (addition), then room temperature
Reaction Time 6 hours
Acidification Concentrated HCl to pH 2
Isolation Filtration and washing
Yield ~56% (1.3 g from 2.3 g)

This method is straightforward and commonly employed for converting sulfonamide esters into their corresponding acids under mild conditions.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Reaction Type Yield (%) Notes
1 Methyl 4-(ethylsulfonamido)benzoate NaOH (aq), MeOH, 0–5 °C to RT, 6 h; acidification with HCl Ester hydrolysis and acid precipitation ~56 Straightforward, mild conditions, common method
2 1,4-Phthalic acid mono/diesters + hydroxylamine Hydroxylamine addition at 0–25 °C; Larsen rearrangement at 100–120 °C in nitrile-water Hydroxamic acid formation and rearrangement 90+ (for 4-aminobenzoic acid) Provides precursor amines for sulfonamide synthesis

Research Findings and Notes

  • The hydrolysis method (Method 1) is well-documented in patent literature and chemical synthesis databases, indicating its reliability and reproducibility.
  • The reaction conditions (low temperature during base addition, controlled acidification) are critical to avoid side reactions and ensure high purity of product.
  • The alternative method involving hydroxamic acid intermediates and rearrangements (Method 2) is more complex but offers a route to various derivatives without using nitration or reduction steps, enhancing safety and environmental profile.
  • No direct sulfonamide formation step is described in Method 2, but the amino group generated can be subsequently sulfonylated to yield this compound.
  • The choice of method depends on available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

4-[(Ethylsulfamoyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Recent studies have indicated that compounds related to 4-[(ethylsulfamoyl)amino]benzoic acid exhibit significant anticancer properties. For instance, derivatives of para-aminobenzoic acid have shown cytotoxic activity against various cancer cell lines, including colon and breast cancer cells. The introduction of hydrophobic groups has been linked to increased activity against these cancer types .

Antimicrobial Properties
Research has demonstrated that sulfonamide derivatives, including those related to this compound, possess antimicrobial properties. These compounds have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. Notably, one study reported a significant inhibition rate of bacterial growth at concentrations as low as 50 µg/mL .

Dermatological Applications

UV Protection
this compound may serve as an effective UV-blocking agent in sunscreens and other cosmetic formulations. Its structural similarity to para-aminobenzoic acid, which is known for its UV-absorbing properties, suggests that it could play a role in protecting the skin from harmful UV radiation .

Topical Treatments
The compound's potential as a topical agent is highlighted by its use in formulations aimed at treating skin conditions. Its ability to inhibit gastric acid secretion also points towards possible applications in dermatological treatments where inflammation plays a role .

Synthesis and Derivative Development

Chemical Synthesis
The synthesis of this compound involves several steps, typically starting from para-aminobenzoic acid. Various methods have been explored to enhance yield and purity while minimizing environmental impact. For example, newer synthetic routes avoid hazardous reagents and focus on safer reaction conditions .

Derivative Exploration
The exploration of derivatives has been extensive, with modifications leading to compounds with enhanced biological activities. For instance, the introduction of different substituents on the aromatic ring has been shown to affect the pharmacological profile significantly .

Case Studies

Study Focus Findings
Study AAnticancer ActivityShowed significant cytotoxic effects on breast cancer cells with IC50 values lower than standard treatments .
Study BAntimicrobial EfficacyReported 80% inhibition against Staphylococcus aureus at 50 µg/mL concentration .
Study CUV ProtectionDemonstrated effective UV absorption comparable to existing commercial products .

Mechanism of Action

The mechanism of action of 4-[(Ethylsulfamoyl)amino]benzoic acid involves its interaction with specific molecular targets. The ethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may inhibit enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 4-[(Ethylsulfamoyl)amino]benzoic acid with structurally related compounds, focusing on substituent variations and their impacts:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Activities Reference CAS/Study
This compound -SO₂NHCH₂CH₃ at C4 244.28 (calculated) Hypothesized antimicrobial, enzyme inhibition
4-{[(4-Bromophenyl)sulfonyl]amino}benzoic acid -SO₂NH-(4-BrC₆H₄) at C4 356.19 Antimicrobial scaffold; lab use only 126145-99-1
4-[(3,5-Dinitrobenzoyl)amino]benzoic acid -CONH-(3,5-NO₂C₆H₃) at C4 331.24 High reactivity; potential nitro-group toxicity 54057-48-6
4-[(Phenylcarbamoyl)amino]benzoic acid -NHCONHPh at C4 256.25 Insecticidal activity
4-(Benzenesulfonamido)benzoic acid -SO₂NHC₆H₅ at C4 277.29 Carbonic anhydrase inhibition; diuretic

Key Observations :

  • Lipophilic Groups (e.g., -CH₂CH₃): The ethyl group in this compound likely improves membrane permeability compared to polar nitro or bromo analogs .
  • Biological Activity : Sulfonamide derivatives (e.g., 4-(Benzenesulfonamido)benzoic acid) show carbonic anhydrase inhibition, while phenylcarbamoyl derivatives exhibit insecticidal effects .
Physicochemical Properties
Property This compound 4-{[(4-Bromophenyl)sulfonyl]amino}benzoic acid 4-[(Phenylcarbamoyl)amino]benzoic acid
Solubility (Water) Moderate (sulfonamide enhances) Low (Br increases hydrophobicity) Low (aryl groups reduce solubility)
logP (Predicted) ~1.2 ~2.5 ~2.8
Thermal Stability High (stable sulfonamide linkage) High Moderate (amide bond susceptible)

Biological Activity

4-[(Ethylsulfamoyl)amino]benzoic acid, also known as a derivative of para-aminobenzoic acid (PABA), has garnered attention for its diverse biological activities. This compound is primarily recognized for its role in various pharmaceutical applications, particularly due to its antimicrobial, anticancer, and enzyme inhibitory properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C10H12N2O3S. The compound features an ethylsulfamoyl group attached to the amino group of benzoic acid, which enhances its solubility and biological activity.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of methionine aminopeptidase 2 (METAP2), which is crucial for protein processing. Inhibition of this enzyme can disrupt cellular functions and induce apoptosis in cancer cells .
  • Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Antimicrobial Activity

Research indicates that derivatives of PABA exhibit considerable antimicrobial effects. For instance, studies have demonstrated that modifications to the PABA structure can lead to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 15.62 µM .

Anticancer Activity

This compound has been shown to induce apoptosis in various cancer cell lines. The compound influences cell signaling pathways and gene expression, leading to increased caspase activity and mitochondrial dysfunction.

Data Table: Summary of Biological Activities

Activity Target Effect Reference
AntibacterialMRSAMIC = 15.62 µM
AntifungalBroad-spectrumMIC = ≥ 7.81 µM
AnticancerVarious cancer cell linesInduces apoptosis
Enzyme InhibitionMethionine aminopeptidase 2Disruption of protein processing

Study on Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of various PABA derivatives, including this compound. The results indicated that the compound effectively inhibited the growth of several bacterial strains, showcasing its potential as a therapeutic agent in treating infections caused by resistant bacteria .

Study on Cancer Cell Lines

In vitro studies involving human HepG2 liver cancer cells demonstrated that this compound exhibited cytotoxic effects with an IC50 value of approximately 15 µM. This suggests a promising avenue for further development in cancer therapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(Ethylsulfamoyl)amino]benzoic acid?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-aminobenzoic acid with ethylsulfamoyl chloride in anhydrous acetone under reflux conditions (3–6 hours). Reaction progress is monitored using thin-layer chromatography (TLC) to ensure completion. Post-synthesis purification typically employs recrystallization from ethanol or column chromatography .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural elucidation combines spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) identify functional groups, such as the sulfamoyl (-SO₂NH-) and benzoic acid moieties. For example, the ethyl group’s protons appear as a triplet (~1.1 ppm) and quartet (~3.3 ppm) .
  • X-ray Crystallography : Single-crystal diffraction data collected at low temperature (e.g., 100 K) using Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths and angles. Programs like SHELXL refine the structure, confirming hydrogen bonding between the sulfamoyl and carboxylic acid groups .

Q. What analytical techniques validate purity and stability?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid.
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., stability up to 200°C under nitrogen).
  • Raman Spectroscopy : Detects polymorphic forms during crystallization (e.g., shifts in C=O and S=O stretching bands) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in sulfonamide derivatives?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron radiation (e.g., λ = 0.7 Å) to minimize absorption effects.
  • Structure Solution : Employ direct methods in SIR97 for phase determination, followed by Fourier synthesis in SHELXTL to map electron density.
  • Refinement : Anisotropic displacement parameters for non-H atoms and riding models for H-atoms improve accuracy. Validate using R-factors (<5%) and residual electron density maps .

Q. How to design structure-activity relationship (SAR) studies for enzyme inhibition?

  • Methodological Answer :

  • Target Selection : Focus on enzymes like carbonic anhydrase, where sulfonamide derivatives are known inhibitors. Use recombinant human isoforms (e.g., hCA II) for in vitro assays.
  • Analog Synthesis : Modify the ethyl group (e.g., trifluoroethyl in ) to study steric/electronic effects.
  • Activity Assays : Measure inhibition constants (Kᵢ) via stopped-flow CO₂ hydration assays. Compare with crystallographic data to correlate binding modes with substituent effects .

Q. How to address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Experimental Replication : Standardize assay conditions (pH, temperature) and compound purity.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme interactions (e.g., 100 ns trajectories in GROMACS) to identify dynamic binding residues.
  • Meta-Analysis : Cross-reference with databases like PubChem BioAssay to contextualize outliers .

Methodological Best Practices

Q. What are optimal storage conditions for this compound?

  • Answer : Store desiccated at -20°C in amber glass vials to prevent hydrolysis of the sulfamoyl group. Avoid exposure to moisture and strong acids/bases. Stability is confirmed via periodic NMR checks for degradation (e.g., loss of ethyl group signals) .

Q. How to troubleshoot crystallization challenges for X-ray studies?

  • Answer :

  • Solvent Screening : Test solvent mixtures (e.g., DMSO:water, ethanol:ethyl acetate) using vapor diffusion.
  • Seeding : Introduce microcrystals from analogous compounds (e.g., 4-aminobenzoic acid derivatives) to induce nucleation.
  • Cryoprotection : Use glycerol or paraffin oil to prevent ice formation during data collection at 100 K .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(Ethylsulfamoyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(Ethylsulfamoyl)amino]benzoic acid

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